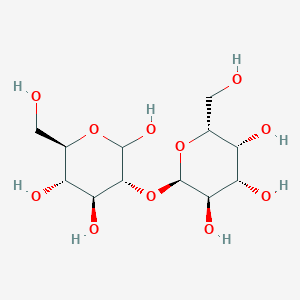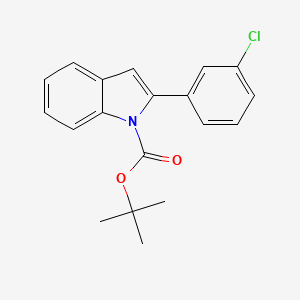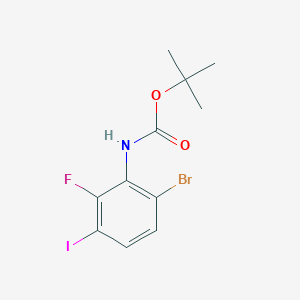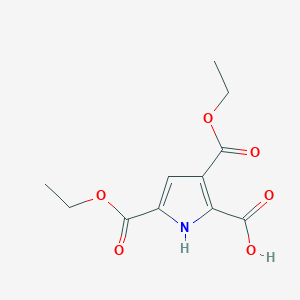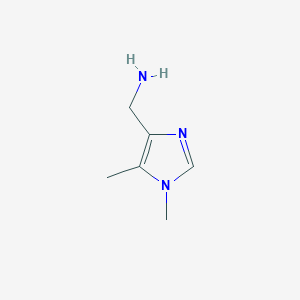
Lithium tetrachloroaurate(III) xhydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tetrachloroaurate(III) xhydrate is a chemical compound with the molecular formula LiAuCl₄·xH₂O. It is a coordination complex where lithium ions are coordinated to tetrachloroaurate(III) anions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Lithium tetrachloroaurate(III) xhydrate can be synthesized through the reaction of lithium chloride with tetrachloroauric acid in an aqueous solution. The reaction typically involves dissolving lithium chloride in water and then adding tetrachloroauric acid to the solution. The mixture is then stirred and allowed to react, forming this compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Lithium tetrachloroaurate(III) xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form gold nanoparticles or other gold-containing compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and ligands such as phosphines. Reaction conditions often involve aqueous or organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include gold nanoparticles, gold complexes with different ligands, and reduced gold species.
科学的研究の応用
Lithium tetrachloroaurate(III) xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: The compound is utilized in biological studies for labeling and imaging purposes.
Medicine: Research explores its potential in drug delivery systems and therapeutic applications.
Industry: It is employed in the production of electronic components and catalysis.
作用機序
The mechanism of action of lithium tetrachloroaurate(III) xhydrate involves its interaction with various molecular targets. In the case of gold nanoparticle formation, the compound undergoes reduction, leading to the nucleation and growth of gold particles. The pathways involved include electron transfer processes and coordination chemistry principles.
類似化合物との比較
Similar Compounds
Hydrogen tetrachloroaurate(III) hydrate: Similar in structure but contains hydrogen instead of lithium.
Potassium tetrachloroaurate(III): Contains potassium ions instead of lithium.
Sodium tetrachloroaurate(III): Contains sodium ions instead of lithium.
Uniqueness
Lithium tetrachloroaurate(III) xhydrate is unique due to the presence of lithium ions, which can influence the compound’s solubility, reactivity, and applications. Its specific properties make it suitable for certain applications where other similar compounds may not be as effective.
特性
分子式 |
AuCl4H2LiO |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
lithium;tetrachlorogold(1-);hydrate |
InChI |
InChI=1S/Au.4ClH.Li.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
InChIキー |
WAHSZMWQZAVXGV-UHFFFAOYSA-J |
正規SMILES |
[Li+].O.Cl[Au-](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


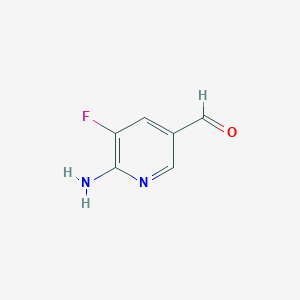
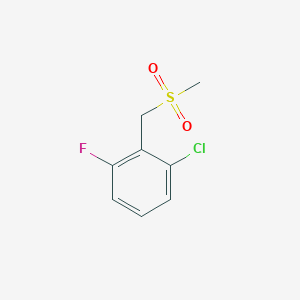
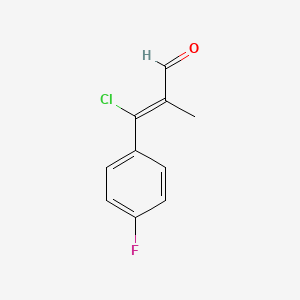
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
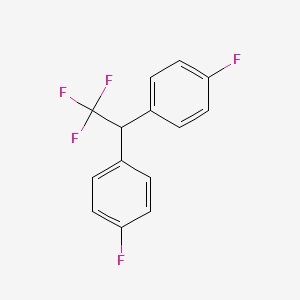
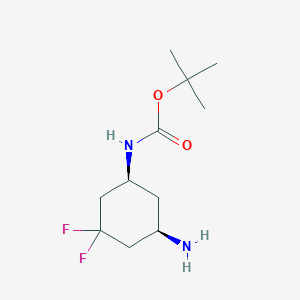
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)
